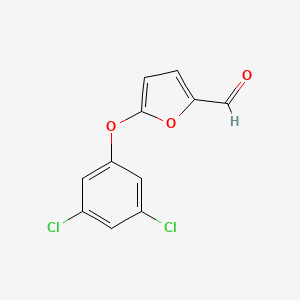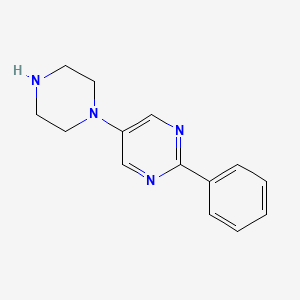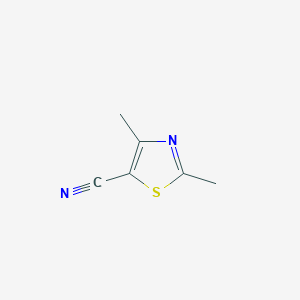
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3,5-dichlorophenoxy group and an aldehyde functional group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Another method involves the condensation of unsaturated arylidene pyruvic acid with different aromatic amines under similar conditions . These methods are efficient and provide a straightforward approach to synthesizing this compound.
Análisis De Reacciones Químicas
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde has several scientific research applications. . The compound’s unique structure makes it valuable for studying the structure-activity relationships of furan derivatives. Additionally, it has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2 . Its ability to inhibit specific enzymes and proteins makes it a promising candidate for further research in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dichlorophenoxy group contribute to its binding affinity and selectivity towards certain enzymes and proteins. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea . The compound’s ability to form stable complexes with these targets is attributed to its unique structural features, which facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as 5-(3-trifluoromethylphenyl)furan-2-carbaldehyde and 5-(2,5-dichlorophenyl)furan-2-carbaldehyde . These compounds share a similar furan core structure but differ in their substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s chemical reactivity, binding affinity, and biological activity. For instance, the trifluoromethyl group in 5-(3-trifluoromethylphenyl)furan-2-carbaldehyde enhances its electron-withdrawing properties, potentially increasing its inhibitory activity against certain enzymes .
Propiedades
Fórmula molecular |
C11H6Cl2O3 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
5-(3,5-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(6-14)15-11/h1-6H |
Clave InChI |
FFKZRAFTULDLAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)


![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)




